molecular formula C14H10N2O2S2 B2849036 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid CAS No. 103755-01-7

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid

Cat. No.: B2849036
CAS No.: 103755-01-7
M. Wt: 302.37
InChI Key: KFKBKYMILRZNTL-UHFFFAOYSA-N
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Description

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid is a heterocyclic benzoic acid derivative featuring a thiazole ring substituted with a thiophene group at the 4-position and an amino linkage to the benzoic acid moiety at the 3-position. Its molecular formula is C₁₄H₁₀N₂O₂S₂, with a molecular weight of 318.37 g/mol (analogous to the hydroxy-substituted variant in ). The thiophene-thiazole core contributes to π-π stacking interactions in biological systems, while the benzoic acid group enhances solubility and facilitates binding to polar active sites .

Properties

IUPAC Name

3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-13(18)9-3-1-4-10(7-9)15-14-16-11(8-20-14)12-5-2-6-19-12/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKBKYMILRZNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid typically involves the reaction of thiophen-2-yl-thiazol-2-ylamine with benzoic acid derivatives. One common method includes the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including compounds similar to 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid. Thiazole rings are known for their ability to inhibit various cancer cell lines through different mechanisms.

Case Study: Thiazole Derivatives in Cancer Treatment

A study conducted by Evren et al. (2019) synthesized novel thiazole compounds and tested their efficacy against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and induced apoptosis in cancer cells, suggesting that modifications to the thiazole structure could enhance anticancer activity .

CompoundIC50 (µM)Cell Line
1923.30A549
20>1000NIH/3T3

This table summarizes the IC50 values of selected compounds from the study, demonstrating their varying potency against different cell lines.

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial activities. The compound's structure allows it to interact with microbial targets effectively.

Case Study: Antimicrobial Activity

Research has shown that thiazole derivatives can exhibit significant antibacterial properties against various strains. For example, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli16 µg/mL
S. aureus8 µg/mL

This data illustrates the effectiveness of thiazole compounds in combating bacterial infections.

Anti-inflammatory Effects

Thiazole derivatives have been recognized for their anti-inflammatory properties as well. The structural characteristics of these compounds enable them to modulate inflammatory pathways effectively.

Case Study: Inhibition of Inflammatory Mediators

A study investigated the impact of thiazole-based compounds on inflammatory markers in vitro. The results indicated that certain derivatives could significantly reduce the levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Cosmetic Applications

Beyond pharmacological uses, thiazole derivatives are being explored in cosmetic formulations for their skin-beneficial properties.

Case Study: Skin Care Formulations

Research has indicated that formulations containing thiazole derivatives can enhance skin hydration and stability, making them suitable candidates for cosmetic products aimed at improving skin health .

Mechanism of Action

The mechanism of action of 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid Pyridine at thiazole 4-position C₁₅H₁₂N₄O₂S Targets CK2β subunit; enhanced kinase inhibition
4-(4-(Thiophen-2-yl)thiazol-2-ylamino)-2-hydroxybenzoic acid Hydroxy group at benzoic acid 2-position C₁₄H₁₀N₂O₃S₂ Higher acidity (pKa ~3.1); intermediate in organic synthesis
3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid Propanoic acid backbone; dihydrothiazole core C₁₈H₁₅N₃O₃S₂ Preliminary antitumor activity (IC₅₀ ~12 μM)
4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid Chlorophenyl and benzoylimino groups C₂₁H₁₄ClN₃O₃S Enhanced hydrophobic interactions; antimicrobial potential

Physicochemical Properties

  • Acidity: The presence of a hydroxy group (e.g., in ) lowers pKa (~3.1) compared to the non-hydroxy variant (~4.5), improving solubility in aqueous media .
  • Bioactivity : Thiophene-containing analogues (e.g., the target compound) exhibit stronger π-π interactions with enzyme active sites than pyridine-substituted variants, as seen in CK2 inhibition assays .
  • Synthetic Accessibility: Compounds with propanoic acid backbones () require multistep synthesis (~5 steps), whereas benzoic acid derivatives () are synthesized in 2–3 steps with higher yields (~70% vs. ~50%) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Property 3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid 3-(4-Pyridin-2-yl-thiazol-2-ylamino)-benzoic acid 4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid
Molecular Weight (g/mol) 318.37 312.34 415.87
LogP (Predicted) 2.8 2.1 4.5
Solubility (mg/mL in H₂O) 0.45 1.2 0.08
Melting Point (°C) 215–217 198–200 245–247

Biological Activity

3-(4-Thiophen-2-yl-thiazol-2-ylamino)-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by data from various studies.

Chemical Structure

The compound features a thiazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

C12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzoic acid have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.08
Benzamide derivativesA5493.0
DoxorubicinMCF-722.54

In vitro studies demonstrated that the compound could inhibit the proliferation of MCF-7 and A549 cancer cell lines effectively, suggesting its potential as an anticancer agent.

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar benzothiazole derivatives have been reported to exhibit activity against both gram-positive and gram-negative bacteria:

Compound ClassActivity TypeReference
BenzothiazolesAntimicrobial
Thiazole derivativesAntifungal

These findings indicate that modifications in the thiazole and benzoic acid structures can lead to enhanced antimicrobial efficacy.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases:

CompoundEnzyme TargetIC50 (µM)Reference
This compoundAChE/BChE0.59/0.15
RivastigmineAChE/BChE7.49/2.67

The inhibition of these enzymes suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Several studies have focused on the biological evaluation of thiazole and thiophene derivatives, highlighting their therapeutic potential:

  • Study on Anticancer Properties : A study evaluated the antiproliferative effects of various thiazole derivatives, including those similar to this compound, demonstrating significant growth inhibition in cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of benzothiazole derivatives against several bacterial strains, finding that modifications in the structure led to varying degrees of effectiveness against pathogens such as E. coli and Staphylococcus aureus .

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